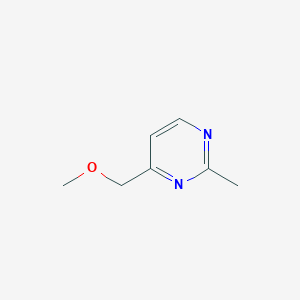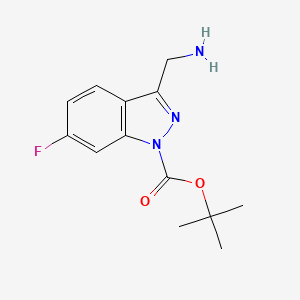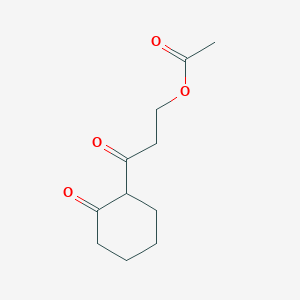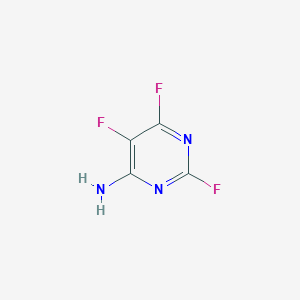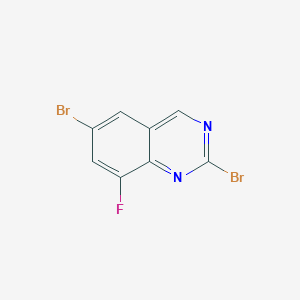
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide typically involves the reaction of 4-aminobenzeneethanesulfonamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzeneethanesulfonamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Automated Purification: Industrial purification methods include automated chromatography and crystallization units to ensure high throughput and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
- 2,2,2-Trifluoro-N-(4-[4-[(trifluoroacetyl)amino]benzoyl]phenyl)acetamide
Uniqueness
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is unique due to its specific trifluoromethyl and ethanesulfonamide groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C10H10F3NO3S |
|---|---|
Poids moléculaire |
281.25 g/mol |
Nom IUPAC |
N-[4-(2,2,2-trifluoroacetyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H10F3NO3S/c1-2-18(16,17)14-8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,14H,2H2,1H3 |
Clé InChI |
VPTWSICQDSFZDQ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




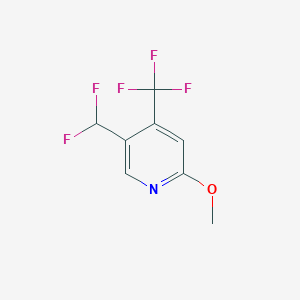
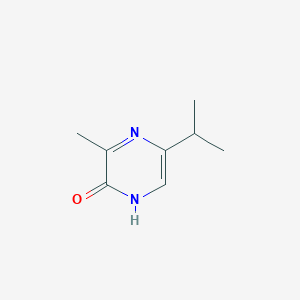
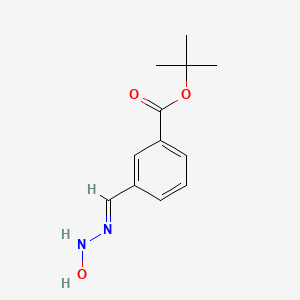


![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
